molecular formula C16H18N2O2 B14817756 methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate

methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate

Cat. No.: B14817756
M. Wt: 270.33 g/mol
InChI Key: OVDBJAVMIFIMFA-UHFFFAOYSA-N
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Description

Methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate is a complex organic compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

The synthesis of methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) to produce the tricyclic indole . This method provides a good yield and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide . Common reagents used in these reactions include acetic acid and N-bromosuccinimide. Major products formed from these reactions include bromo and chloro derivatives, which can further undergo migration and substitution reactions to form oxindoles and other compounds .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reactant for the preparation of various derivatives with potential biological activities . In biology and medicine, indole derivatives, including this compound, have shown promise as anticancer agents, antibacterial agents, and inhibitors of various enzymes and receptors . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes and receptors involved in cancer cell proliferation and microbial growth . The compound’s structure allows it to bind to these targets, blocking their activity and leading to the desired therapeutic effects. Further research is needed to fully elucidate the molecular pathways involved.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-20-16(19)10-6-11-7-13-12-4-2-3-5-14(12)17-15(13)9-18(11)8-10/h2-5,10-11,17H,6-9H2,1H3

InChI Key

OVDBJAVMIFIMFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC3=C(CN2C1)NC4=CC=CC=C34

Origin of Product

United States

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